molecular formula C8H3BrN2O4 B1410880 2-Bromo-4-cyano-3-nitrobenzoic acid CAS No. 1805102-42-4

2-Bromo-4-cyano-3-nitrobenzoic acid

Cat. No.: B1410880
CAS No.: 1805102-42-4
M. Wt: 271.02 g/mol
InChI Key: RCOYRJBQRBRJAL-UHFFFAOYSA-N
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Description

2-Bromo-4-cyano-3-nitrobenzoic acid (CAS: 1807170-99-5) is a halogenated benzoic acid derivative with a molecular formula of C₈H₃BrN₂O₄ and a molecular weight of 271.03 g/mol . It features a benzoic acid backbone substituted with bromine (Br) at position 2, a cyano group (CN) at position 4, and a nitro group (NO₂) at position 3. This compound’s structure combines electron-withdrawing groups (Br, CN, NO₂) and a carboxylic acid moiety, rendering it highly reactive in organic synthesis, particularly in cross-coupling reactions or as a precursor for pharmaceuticals and agrochemicals.

Properties

IUPAC Name

2-bromo-4-cyano-3-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3BrN2O4/c9-6-5(8(12)13)2-1-4(3-10)7(6)11(14)15/h1-2H,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOYRJBQRBRJAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)[N+](=O)[O-])Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-cyano-3-nitrobenzoic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 4-cyano-3-nitrobenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at a controlled temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-cyano-3-nitrobenzoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-cyano-3-nitrobenzoic acid is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4-cyano-3-nitrobenzoic acid in chemical reactions involves the interaction of its functional groups with reagents. For example, in nucleophilic substitution reactions, the cyano group acts as an electron-withdrawing group, making the carbon atom more susceptible to nucleophilic attack. In reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares 2-bromo-4-cyano-3-nitrobenzoic acid with two structurally related compounds: its positional isomer 2-bromo-3-cyano-6-nitrobenzoic acid and the halogenated derivative 4-bromo-3-chlorobenzoic acid.

Property This compound 2-Bromo-3-cyano-6-nitrobenzoic acid 4-Bromo-3-chlorobenzoic acid
CAS Number 1807170-99-5 2385608-17-1 25118-59-6
Molecular Formula C₈H₃BrN₂O₄ C₈H₃BrN₂O₄ C₇H₄BrClO₂
Molecular Weight (g/mol) 271.03 271.03 235.47
Substituents Br (C2), CN (C4), NO₂ (C3) Br (C2), CN (C3), NO₂ (C6) Br (C4), Cl (C3)
Key Functional Groups Carboxylic acid, Br, CN, NO₂ Carboxylic acid, Br, CN, NO₂ Carboxylic acid, Br, Cl

Physicochemical Properties

While explicit data (e.g., melting points, solubility) are unavailable in the provided sources, trends can be inferred:

  • Polarity: The nitro and cyano groups in this compound increase polarity compared to 4-bromo-3-chlorobenzoic acid, likely reducing solubility in nonpolar solvents.
  • Acidity: The combined electron-withdrawing effects in the nitro-cyano derivatives (pKa ~1–2 estimated) would make them stronger acids than 4-bromo-3-chlorobenzoic acid (pKa ~2.5–3).

Research Findings and Industrial Relevance

  • Synthetic Utility: The nitro and cyano groups in this compound enable diverse transformations, such as reduction of nitro to amine or cyano to carboxylate, expanding its utility in multi-step syntheses .
  • Pharmaceutical Potential: Halogenated benzoic acids are key intermediates in nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. The nitro group may facilitate nitroreductase-activated prodrug designs .
  • Challenges: Steric hindrance from adjacent substituents in the nitro-cyano derivatives may complicate catalytic reactions, necessitating optimized conditions (e.g., palladium ligands for cross-coupling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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